molecular formula C18H23N3O3S B2992030 5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine CAS No. 2380057-68-9

5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine

Cat. No.: B2992030
CAS No.: 2380057-68-9
M. Wt: 361.46
InChI Key: ZLOOJIZCGSBQEC-UHFFFAOYSA-N
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Description

5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety and a phenylethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine intermediate, which is then coupled with the pyrimidine ring. The phenylethylsulfonyl group is introduced through a sulfonylation reaction. The overall process requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. Continuous flow reactors could also be employed to enhance efficiency and control over the reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, such as halides or alkyl groups.

Scientific Research Applications

5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound can modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(2-Phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.

    5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring, potentially altering its chemical properties and applications.

Uniqueness

5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine is unique due to the specific combination of functional groups and the presence of the pyrimidine ring. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-15-13-19-18(20-14-15)24-17-7-10-21(11-8-17)25(22,23)12-9-16-5-3-2-4-6-16/h2-6,13-14,17H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOOJIZCGSBQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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